2-(4-Ethoxyphenyl)propanal
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Overview
Description
2-(4-Ethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O2 It is a derivative of propanal, where the propanal group is substituted with a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Ethoxyphenyl)propanal can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Reaction Conditions:
Reactants: 4-ethoxybenzaldehyde, propanal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a catalyst.
Major Products
Oxidation: 2-(4-Ethoxyphenyl)propanoic acid
Reduction: 2-(4-Ethoxyphenyl)propanol
Substitution: Products depend on the nucleophile used (e.g., 2-(4-aminophenyl)propanal if an amine is used).
Scientific Research Applications
2-(4-Ethoxyphenyl)propanal has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)propanal depends on its specific application. In organic synthesis, it acts as an intermediate, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the final drug molecule synthesized from it.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)propanal
- 2-(4-Isopropylphenyl)propanal
- 2-(4-Chlorophenyl)propanal
Comparison
2-(4-Ethoxyphenyl)propanal is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. Compared to 2-(4-Methoxyphenyl)propanal, the ethoxy group is bulkier and more electron-donating, potentially leading to different reactivity patterns. The presence of the ethoxy group also affects the compound’s solubility and boiling point compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOHCPOJVBHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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